Cas no 313469-51-1 (2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)

2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide
- Acetamide, 2-(4-chlorophenoxy)-N-(3-methyl-2(3H)-benzothiazolylidene)-
- (E)-2-(4-chlorophenoxy)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- F0336-0131
- 2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
- Oprea1_668397
- AKOS024575849
- 2-(4-chlorophenoxy)-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide
- 313469-51-1
-
- Inchi: 1S/C16H13ClN2O2S/c1-19-13-4-2-3-5-14(13)22-16(19)18-15(20)10-21-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3
- InChI Key: WJPOLBVIPLUDJP-UHFFFAOYSA-N
- SMILES: C(N=C1N(C)C2=CC=CC=C2S1)(=O)COC1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 332.0386265g/mol
- Monoisotopic Mass: 332.0386265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
- XLogP3: 4.2
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 505.4±56.0 °C(Predicted)
- pka: -0.13±0.20(Predicted)
2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0336-0131-75mg |
2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
313469-51-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0336-0131-20μmol |
2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
313469-51-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0336-0131-10mg |
2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
313469-51-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
A2B Chem LLC | BA62771-25mg |
2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
313469-51-1 | 25mg |
$360.00 | 2024-04-20 | ||
A2B Chem LLC | BA62771-5mg |
2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
313469-51-1 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | BA62771-50mg |
2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
313469-51-1 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F0336-0131-40mg |
2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
313469-51-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0336-0131-5μmol |
2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
313469-51-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0336-0131-10μmol |
2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
313469-51-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0336-0131-4mg |
2-(4-chlorophenoxy)-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide |
313469-51-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide Related Literature
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Additional information on 2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide
Introduction to 2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide (CAS No. 313469-51-1) and Its Emerging Applications in Chemical Biology
The compound 2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide, identified by the CAS number 313469-51-1, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic amide derivative exhibits a unique structural framework characterized by a benzothiazole core, a chlorophenyl moiety, and an acetylenic linkage, which collectively contribute to its diverse biological activities. The precise arrangement of these functional groups not only imparts distinctive chemical properties but also opens up avenues for exploring novel therapeutic interventions.
Recent advancements in medicinal chemistry have highlighted the importance of benzothiazole derivatives in drug discovery due to their broad spectrum of biological activities. The benzothiazole scaffold is particularly renowned for its role in antimicrobial, anti-inflammatory, and anticancer applications. In particular, the presence of the 4-chlorophenoxy group introduces a pharmacophore that enhances binding affinity to biological targets, while the (2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety contributes to structural rigidity and improved metabolic stability. These features make the compound a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a modulator of enzyme activity. Studies have demonstrated that benzothiazole derivatives can interact with various enzymes by occupying active or allosteric sites, thereby modulating their function. For instance, preliminary in vitro assays suggest that 2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide may exhibit inhibitory effects on certain kinases and phosphodiesterases, which are key players in cellular signaling pathways implicated in diseases such as cancer and neurodegeneration. The acetylenic linkage further enhances its ability to engage with hydrophobic pockets within enzyme active sites, potentially leading to high-affinity binding.
The chlorophenyl substituent at the 4-position is particularly noteworthy, as it has been shown to enhance lipophilicity and cell membrane permeability—critical factors for drug bioavailability. This feature is especially relevant in the context of developing small-molecule inhibitors that require efficient penetration into cellular compartments. Moreover, the dihydrobenzothiazole ring system contributes to conformational flexibility while maintaining structural integrity, allowing the molecule to adopt multiple binding orientations relative to target proteins.
In light of these properties, researchers have begun exploring the therapeutic potential of this compound in preclinical models. Initial studies indicate that it may possess anti-proliferative effects against certain cancer cell lines by disrupting critical signaling cascades. The compound’s ability to interfere with mitogenic pathways suggests its utility as an anti-cancer agent. Additionally, its anti-inflammatory properties have been preliminarily observed in cell-based assays involving inflammatory cytokine production pathways.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic steps include condensation reactions between appropriately substituted benzothiazole precursors and chlorophenoxymethanamine derivatives under controlled conditions. The use of chiral auxiliaries or asymmetric catalysis could further refine the synthesis route to produce enantiomerically pure forms if needed for specific biological applications.
From a computational chemistry perspective, 2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide has been subjected to molecular docking simulations with various protein targets to predict binding affinities and interactions. These simulations have provided valuable insights into potential binding modes and have guided modifications aimed at optimizing potency while minimizing off-target effects. The integration of machine learning models has further accelerated this process by enabling rapid screening of analogs based on structural features correlated with biological activity.
The future direction of research on this compound will likely focus on elucidating its mechanism of action at a molecular level through combination studies involving genetics-based approaches (e.g., CRISPR-Cas9 knockout screens) alongside traditional biochemical assays. Understanding how it modulates protein function will be crucial for designing next-generation derivatives with improved pharmacological profiles.
Additionally, 2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide represents an excellent case study for demonstrating how structural modifications can fine-tune biological activity—a principle central to modern drug design strategies known as "structure-based drug design." By systematically altering functional groups such as the chlorophenoxymethanamine moiety or introducing additional heterocycles, researchers can explore new chemical spaces while retaining key pharmacophoric elements responsible for desired effects.
In conclusion, 2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide (CAS No. 313469–51–1) stands out as a versatile scaffold with significant untapped potential across multiple therapeutic areas due to its unique structural attributes and demonstrated biological activities. Continued investigation into its mechanisms and optimization through rational design principles will likely yield novel compounds capable of addressing unmet medical needs in years to come.
313469-51-1 (2-(4-chlorophenoxy)-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide) Related Products
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)




